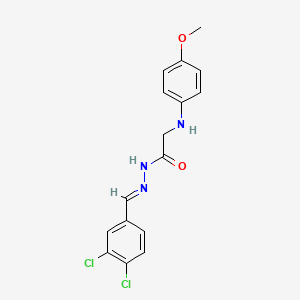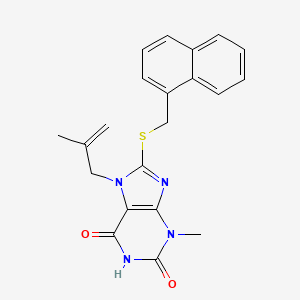
(2E)-3-(4-chlorophenyl)-2-cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-2-propenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(4-chlorophenyl)-2-cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-2-propenamide is an organic compound that features a chlorophenyl group, a cyano group, and a dioxidotetrahydrothienyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-chlorophenyl)-2-cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-2-propenamide typically involves the following steps:
Formation of the Chlorophenyl Intermediate: This step involves the chlorination of a phenyl ring to introduce the chlorine atom at the para position.
Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source.
Formation of the Propenamide Moiety: This step involves the formation of the propenamide structure through a condensation reaction.
Incorporation of the Dioxidotetrahydrothienyl Group: This group can be introduced through a cyclization reaction involving sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(2E)-3-(4-chlorophenyl)-2-cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Reagents such as sodium hydroxide (NaOH) or halogenating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines.
科学的研究の応用
Chemistry
In chemistry, (2E)-3-(4-chlorophenyl)-2-cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-2-propenamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets.
Industry
In industry, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of (2E)-3-(4-chlorophenyl)-2-cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-2-propenamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The cyano group and chlorophenyl group may play key roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
(2E)-3-(4-bromophenyl)-2-cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-2-propenamide: Similar structure with a bromine atom instead of chlorine.
(2E)-3-(4-methylphenyl)-2-cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-2-propenamide: Similar structure with a methyl group instead of chlorine.
(2E)-3-(4-nitrophenyl)-2-cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-2-propenamide: Similar structure with a nitro group instead of chlorine.
Uniqueness
The uniqueness of (2E)-3-(4-chlorophenyl)-2-cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-2-propenamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C14H13ClN2O3S |
|---|---|
分子量 |
324.8 g/mol |
IUPAC名 |
(E)-3-(4-chlorophenyl)-2-cyano-N-(1,1-dioxothiolan-3-yl)prop-2-enamide |
InChI |
InChI=1S/C14H13ClN2O3S/c15-12-3-1-10(2-4-12)7-11(8-16)14(18)17-13-5-6-21(19,20)9-13/h1-4,7,13H,5-6,9H2,(H,17,18)/b11-7+ |
InChIキー |
XMFRZBHBMRLTBA-YRNVUSSQSA-N |
異性体SMILES |
C1CS(=O)(=O)CC1NC(=O)/C(=C/C2=CC=C(C=C2)Cl)/C#N |
正規SMILES |
C1CS(=O)(=O)CC1NC(=O)C(=CC2=CC=C(C=C2)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



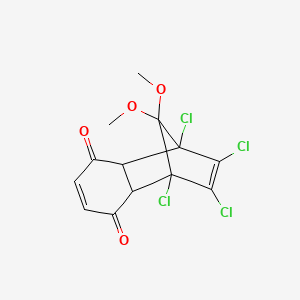
![4-({(E)-[4-(Methylsulfanyl)phenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11972642.png)
![4-[2-(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline](/img/structure/B11972647.png)
![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(3-bromophenyl)methylidene]acetohydrazide](/img/structure/B11972651.png)

![5-[(3-Methoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B11972654.png)
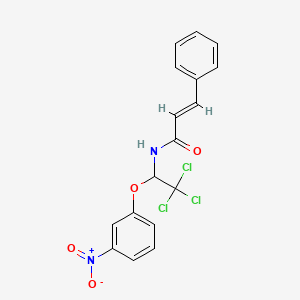
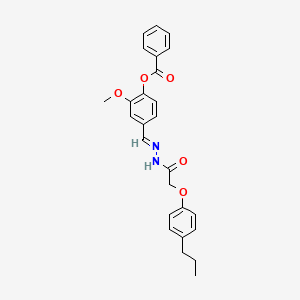

![(5Z)-3-sec-butyl-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11972686.png)
![2-(4-Chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11972692.png)
